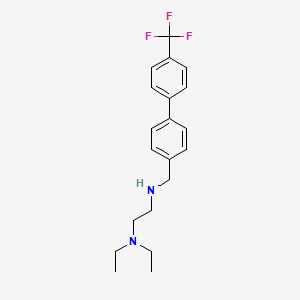
N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine
Cat. No. B1589718
Key on ui cas rn:
304694-40-4
M. Wt: 350.4 g/mol
InChI Key: CQBYREFQWDUSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07232902B2
Procedure details


N,N-diethylethylene diamine (2.50 kg, 21.12 moles) was added to a solution of 4-(4-trifluoromethylphenyl)benzaldehyde (3.54 kg, 14.08 moles) in toluene (21 L) and rinsed in with toluene (14 L) with stirring. The resultant solution was stirred at 17-21° C. for ca. 96 hours. The solution was then transferred to a hydrogenation vessel containing 5% palladium on alumina (0.213 kg, 0.11 moles Pd) and rinsed in with toluene (37 L). The mixture was hydrogenated at 19−27° C., 50 psig hydrogen for 1 hour until no further hydrogen was consumed. The catalyst was removed by filtration through celite (0.5 kg) and the celite bed was washed with toluene (14 L). The combined filtrate and wash were washed with process water (3×14 L) then the toluene removed by distillation at 20-80° C. in vacuo to give the title compound as a pale yellow oil (4.96 kg, 97.3%). 1H NMR (CDCl3) δ 1.01 (6H, t), 2.52 (4H, q), 2.58 (2H, t), 2.70 (2H, t),3.86 (2H, s), 7.42 (2H, d), 7.43 (2H, d), 7.68 (4H, s).




Name
Yield
97.3%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].[F:9][C:10]([F:26])([F:25])[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=2)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1.[Pd]>[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH:6][CH2:21][C:20]1[CH:19]=[CH:18][C:17]([C:14]2[CH:15]=[CH:16][C:11]([C:10]([F:9])([F:25])[F:26])=[CH:12][CH:13]=2)=[CH:24][CH:23]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCN)CC
|
|
Name
|
|
|
Quantity
|
3.54 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC=C(C=O)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
21 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.213 kg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
rinsed in with toluene (14 L)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resultant solution was stirred at 17-21° C. for ca. 96 hours
|
|
Duration
|
96 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then transferred to a hydrogenation vessel
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed in with toluene (37 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at 19−27° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
50 psig hydrogen for 1 hour until no further hydrogen was consumed
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through celite (0.5 kg)
|
WASH
|
Type
|
WASH
|
|
Details
|
the celite bed was washed with toluene (14 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined filtrate and wash
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with process water (3×14 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the toluene removed by distillation at 20-80° C. in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCNCC1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.96 kg | |
| YIELD: PERCENTYIELD | 97.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
